molecular formula C5H8BN3O3 B14033485 (2-Amino-6-methoxypyrimidin-4-YL)boronic acid

(2-Amino-6-methoxypyrimidin-4-YL)boronic acid

Cat. No.: B14033485
M. Wt: 168.95 g/mol
InChI Key: ZWMPGMMYGSHXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-6-methoxypyrimidin-4-YL)boronic acid is an organoboron compound with the molecular formula C5H8BN3O3 . This compound is notable for its applications in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with amino and methoxy groups.

Chemical Reactions Analysis

(2-Amino-6-methoxypyrimidin-4-YL)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrimidine ring.

Scientific Research Applications

(2-Amino-6-methoxypyrimidin-4-YL)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-6-methoxypyrimidin-4-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . The amino and methoxy groups on the pyrimidine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

(2-Amino-6-methoxypyrimidin-4-YL)boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions, but lacks the additional functional groups present in this compound.

    2-Aminopyrimidin-4-ylboronic acid: Similar structure but without the methoxy group, which can affect its reactivity and applications.

    6-Methoxypyrimidin-4-ylboronic acid:

The presence of both amino and methoxy groups in this compound makes it unique and versatile for various applications in organic synthesis and beyond .

Properties

Molecular Formula

C5H8BN3O3

Molecular Weight

168.95 g/mol

IUPAC Name

(2-amino-6-methoxypyrimidin-4-yl)boronic acid

InChI

InChI=1S/C5H8BN3O3/c1-12-4-2-3(6(10)11)8-5(7)9-4/h2,10-11H,1H3,(H2,7,8,9)

InChI Key

ZWMPGMMYGSHXGO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=N1)N)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.